

# Spectral Analysis of 5'-Chloro-2'-hydroxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: **5'-Chloro-2'-hydroxyacetophenone**

Cat. No.: **B072141**

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This technical guide provides a comprehensive overview of the spectral data available for **5'-Chloro-2'-hydroxyacetophenone**, a key intermediate in various synthetic pathways. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of such compounds.

## Core Data Presentation

The following tables summarize the available spectral data for **5'-Chloro-2'-hydroxyacetophenone**. Please note that direct access to the full, high-resolution spectra and detailed peak lists from some databases may require a subscription.

Table 1: General Properties of **5'-Chloro-2'-hydroxyacetophenone**

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	170.59 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	54-56 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	126-128 °C at 28 mmHg	--INVALID-LINK--
Appearance	White to yellow powder or crystals	--INVALID-LINK--
CAS Number	1450-74-4	--INVALID-LINK--

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data of **5'-Chloro-2'-hydroxyacetophenone**

Spectrum Type	Data Source	Solvent	Remarks
<sup>1</sup> H NMR	SpectraBase	Not Specified	Full spectrum and data require login.
<sup>13</sup> C NMR	SpectraBase	CDCl <sub>3</sub>	Full spectrum and data require login. A literature reference is provided: P. Joseph-Nathan, M.A. Rogel, Rev. Soc. Quim. Mex. 18, 265 (1974). <a href="#">[1]</a>

Table 3: Infrared (IR) Spectral Data of **5'-Chloro-2'-hydroxyacetophenone**

Spectrum Type	Data Source	Technique	Remarks
FTIR	SpectraBase	Melt	Full spectrum available from Aldrich, requires login. <a href="#">[2]</a>
IR Spectrum	NIST WebBook	Not Specified	Data available.

Table 4: Mass Spectrometry (MS) Data of **5'-Chloro-2'-hydroxyacetophenone**

Spectrum Type	Data Source	Ionization Method	Remarks
Mass Spectrum (GC)	SpectraBase	Not Specified	Full spectrum and data require login. <a href="#">[3]</a>
Mass spectrum (electron ionization)	NIST WebBook	Electron Ionization	Data available.

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. Specific parameters for the acquisition of the referenced data may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **5'-Chloro-2'-hydroxyacetophenone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- $^1\text{H}$  NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal. A larger number of scans is

usually required for  $^{13}\text{C}$  NMR due to the low natural abundance of the isotope.

- Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm), and coupling constants ( $J$ ) in Hertz (Hz).

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).
  - Thin Film from Solution: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

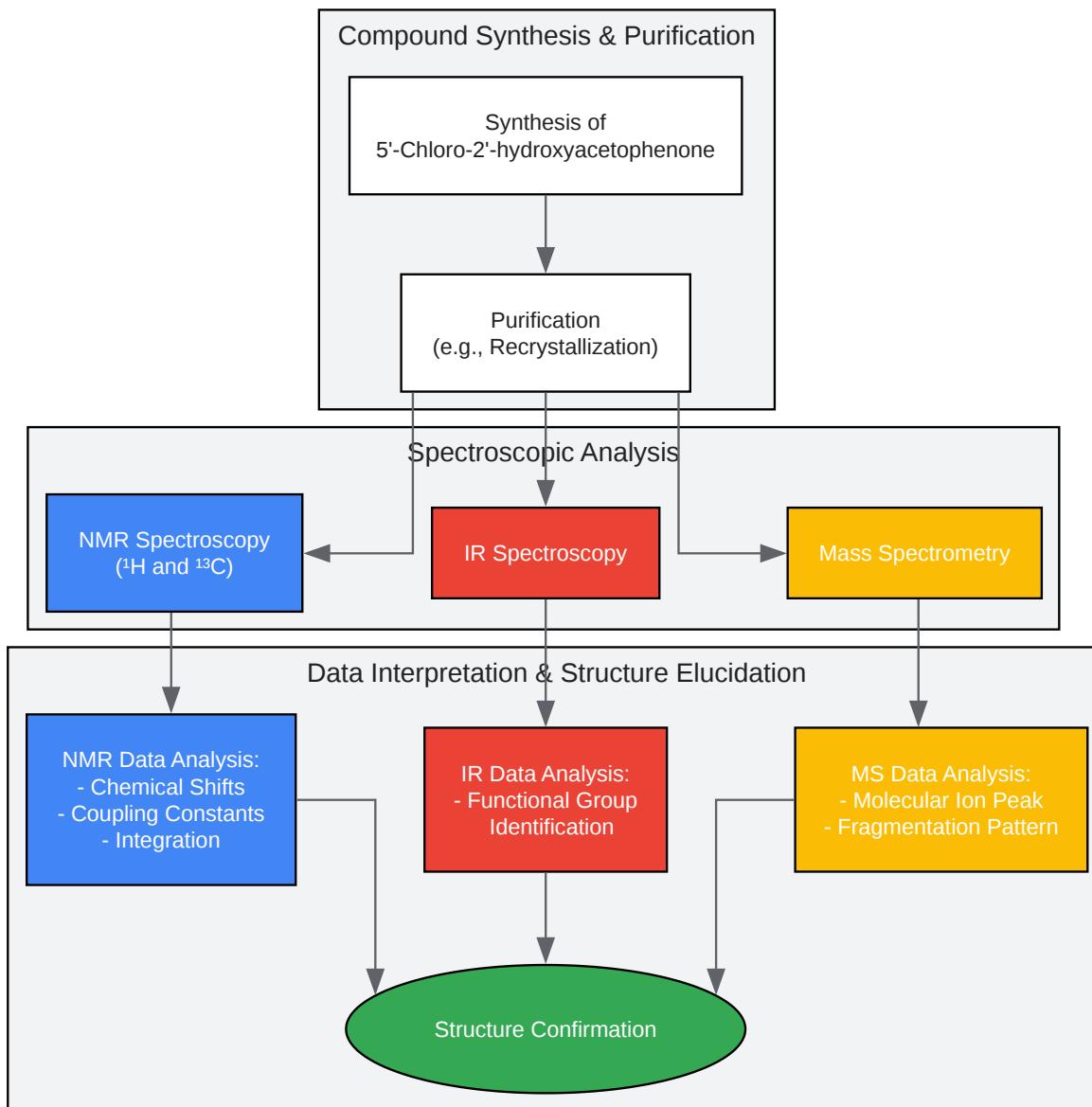
## Mass Spectrometry (MS)

- Sample Introduction: For a solid sample like **5'-Chloro-2'-hydroxyacetophenone**, it can be introduced directly via a solids probe or, if volatile enough, via a gas chromatograph (GC-MS).

- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of ions at each  $m/z$  value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak ( $M^+$ ) corresponds to the molecular weight of the compound, and the other peaks represent the masses of the fragment ions.

## Mandatory Visualization

## Workflow for Spectroscopic Analysis of 5'-Chloro-2'-hydroxyacetophenone

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **5'-Chloro-2'-hydroxyacetophenone**.

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## References

- 1. 1450-74-4, C 6521, 5'-Chloro-2'-hydroxyacetophenone, 99% [ottokemi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Buy 5'-Chloro-2'-hydroxyacetophenone | 1450-74-4 [smolecule.com]
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